![molecular formula C22H19FN4O3 B2368944 2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-fluorophenyl)acetamide CAS No. 941876-39-7](/img/no-structure.png)

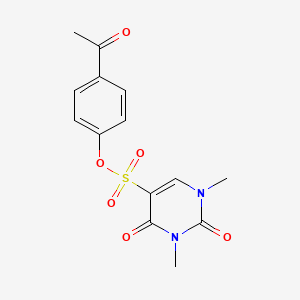

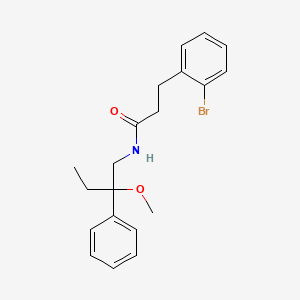

2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-fluorophenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-fluorophenyl)acetamide” has a molecular formula of C23H21FN4O3 .

Molecular Structure Analysis

The molecular structure analysis of this compound is not available in the sources I found .Physical And Chemical Properties Analysis

The compound has a molecular weight of 432.5 g/mol . Other physical and chemical properties like melting point, boiling point, density, etc., are not available in the sources I found .Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory Activity

Research has shown that derivatives of N-(3-chloro-4-fluorophenyl)-2-(4-oxo-2-thioxothiazolidin-3-yl)acetamide, which share structural similarities with 2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-fluorophenyl)acetamide, have significant anti-inflammatory properties. A study by K. Sunder & Jayapal Maleraju (2013) synthesized various derivatives and tested them for anti-inflammatory activity, finding several compounds with notable effects.

Antioxidant Activity

Compounds derived from pyrazole-acetamide, closely related to the chemical , have shown significant antioxidant activity. In a study conducted by K. Chkirate et al. (2019), the antioxidant properties of such compounds were analyzed, revealing their potential in this area.

Potential in Imaging and Radiolabeling

A series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, similar to the chemical , have been identified as selective ligands for the translocator protein and have applications in imaging and radiolabeling. F. Dollé et al. (2008) explored these compounds for use in positron emission tomography, demonstrating their potential in medical imaging.

Antimicrobial Activities

Similar compounds, such as those synthesized in the study by G. Saravanan et al. (2010), have been shown to possess significant anti-bacterial and anti-fungal activities. These findings indicate a potential application in treating infections.

Potential as Antipsychotic Agents

Research into related chemical structures, such as the study by L D Wise et al. (1987), has revealed the potential of these compounds as antipsychotic agents. These studies have shown promising results in behavioral animal tests without interacting with dopamine receptors.

Zukünftige Richtungen

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 4-ethoxyaniline with ethyl acetoacetate to form 2-(4-ethoxyphenyl)-4-oxo-1,3-dihydropyrazole. This intermediate is then reacted with hydrazine hydrate to form 2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazine. The final step involves the reaction of the pyrazolo[1,5-a]pyrazine intermediate with N-(3-fluorophenyl)acetamide to form the target compound.", "Starting Materials": [ "4-ethoxyaniline", "ethyl acetoacetate", "hydrazine hydrate", "N-(3-fluorophenyl)acetamide" ], "Reaction": [ "Step 1: 4-ethoxyaniline is reacted with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 2-(4-ethoxyphenyl)-4-oxo-1,3-dihydropyrazole.", "Step 2: The dihydropyrazole intermediate is then reacted with hydrazine hydrate in the presence of a catalyst such as acetic acid to form 2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazine.", "Step 3: The pyrazolo[1,5-a]pyrazine intermediate is then reacted with N-(3-fluorophenyl)acetamide in the presence of a base such as potassium carbonate to form the target compound, 2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-fluorophenyl)acetamide." ] } | |

CAS-Nummer |

941876-39-7 |

Produktname |

2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-fluorophenyl)acetamide |

Molekularformel |

C22H19FN4O3 |

Molekulargewicht |

406.417 |

IUPAC-Name |

2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(3-fluorophenyl)acetamide |

InChI |

InChI=1S/C22H19FN4O3/c1-2-30-18-8-6-15(7-9-18)19-13-20-22(29)26(10-11-27(20)25-19)14-21(28)24-17-5-3-4-16(23)12-17/h3-13H,2,14H2,1H3,(H,24,28) |

InChI-Schlüssel |

SNEOHWRCWFQFHQ-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC(=CC=C4)F |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 6-methyl-2-(2-(methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2368863.png)

![3-Tert-butyl-6-[(1-methylpiperidin-3-yl)methoxy]pyridazine](/img/structure/B2368870.png)

![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-chloro-2-(trifluoromethyl)phenyl)amino)formamide](/img/structure/B2368874.png)

![6-(Isopropylsulfanyl)-5-nitroimidazo[2,1-b][1,3]thiazole](/img/structure/B2368875.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2368876.png)

![3-(2-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2368878.png)

![1-[3-(1-Aminoethyl)-1H-1,2,4-triazol-5-yl]ethanol;hydrochloride](/img/structure/B2368884.png)